Bismuth nitrate pentahydrate
Overview
Description
Synthesis Analysis
Bismuth nitrate pentahydrate is employed as an efficient catalyst for several synthesis processes. For instance, it catalyzes the Pechmann condensation reaction of phenols and β-ketoesters under solvent-free conditions to form coumarin derivatives (Alexander, Bhat, & Samant, 2005). Additionally, it has been used in the electrophilic condensation of indole with aldehydes to obtain bis(indolyl)methanes at ambient temperature (Deodhar, Bhat, & Samant, 2007).
Molecular Structure Analysis
The molecular structure of bismuth nitrate pentahydrate and its complexes is complex and varies depending on the reaction conditions and the presence of other elements or compounds. For instance, bismuth(III) complexes with thiosemicarbazones and dithiocarbazonic acid methylester derivatives have been studied, showing diverse stoichiometrical properties and molecular structures (Diemer et al., 1995).
Chemical Reactions and Properties
Bismuth nitrate pentahydrate is involved in various chemical reactions, including the synthesis of heterocyclic compounds, Michael reactions, and the formation of complex ions. It has been used in regioselective ring opening of 2,2-dicyanooxiranes and synthesis of aryl nitrites (Karbalaei, Seifi, & Sheibani, 2015), (Al-Masum & Welch, 2014).
Physical Properties Analysis
The physical properties of bismuth nitrate pentahydrate, particularly in relation to its structure, have been extensively studied. For example, the structure of basic bismuth nitrates has been analyzed using X-ray diffraction, revealing intricate details about the compound's crystalline structure (Henry et al., 2003).
Chemical Properties Analysis
Bismuth nitrate pentahydrate's chemical properties make it a versatile reagent in organic synthesis. Its role in various organic reactions, such as the synthesis of pyrimidine and pyrimidinone derivatives and the aerial oxidation of aromatic aldehydes, showcases its wide applicability (Zahedifar & Sheibani, 2013), (Mukhopadhyay & Datta, 2008).
Scientific Research Applications
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Organic Synthesis
- Bismuth nitrate pentahydrate is effectively used as a Lewis acid catalyst in organic synthesis .
- It is used for the conversion of thiocarbonyls to their carbonyl compounds, aromatic nitration, protection of carbonyl compounds, Michael reactions, and synthesis of coumarins .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
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Synthesis of 1,4-Dihydropyridines
- Bismuth nitrate pentahydrate under microwave irradiation is proven to act as a very efficient catalyst for a one-pot, three-component synthesis of 1,4-dihydropyridines .
- This synthesis is done in excellent yields from diverse amines/ammonium acetate, aldehydes and 1,3-dicarbonyl compounds within 1–3 min under solvent-free conditions .
- The excellent yield and extreme rapidity of the method is due to a concurrent effect of the catalyst and microwave irradiation .
- The present environmentally benign procedure for the synthesis of 1,4-dihydropyridines is suitable for library synthesis and it will find application in the synthesis of potent biologically active molecules .
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Oxidation of Sufides to Sulfoxides
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Preparation of Dragendorff Reagent
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Used as a TLC Stain
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Biomedical Applications
- Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine .
- These features have rendered bismuth-containing nanoparticles (BiNPs) with desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
- The pharmacokinetics of these BiNPs can be easily improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
- The outcomes obtained are also not specified in the source .
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Conversion of Thioamides and Thioureas to Their Oxo Derivatives
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Transformation of Aromatic Aldehydes to Carboxylic Acids
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Synthesis of Coumarins by Pechmann Condensation
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Preparation of Other Bismuth Compounds
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Used in Optical, Chemical, Electronic, and Engineering Fields
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Used in Theranostics, Drug Delivery, Biosensing, and Tissue Engineering
- Bismuth-containing nanoparticles (BiNPs) with desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Conversion of Thioamides and Thioureas to Their Oxo Derivatives
-
Transformation of Aromatic Aldehydes to Carboxylic Acids
-
Synthesis of Coumarins by Pechmann Condensation
-
Preparation of Other Bismuth Compounds
-
Used in Optical, Chemical, Electronic, and Engineering Fields
-
Used in Theranostics, Drug Delivery, Biosensing, and Tissue Engineering
- Bismuth-containing nanoparticles (BiNPs) with desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
Safety And Hazards
Bismuth(III) nitrate pentahydrate may intensify fire as it is an oxidizer . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing skin thoroughly after handling .
Future Directions
properties
IUPAC Name |
bismuth;trinitrate;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXVOTBTGXARNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiH10N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143230 | |
Record name | Bismuth nitrate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lustrous hygroscopic solid with an odor of nitric acid; [Merck Index] Hygroscopic solid; mp = 30 deg C; [Sigma-Aldrich MSDS] | |
Record name | Bismuth nitrate pentahydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12377 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bismuth nitrate pentahydrate | |
CAS RN |
10035-06-0 | |
Record name | Bismuth nitrate pentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuth nitrate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISMUTH NITRATE PENTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2ICY167B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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